2,3,5-Trimethylimidazo(1,2-a)-pyridine

NMR spectroscopy peri steric effect regioisomer identification

Heterocyclic amine regioisomer identification requires authenticated reference standards. This trisubstituted imidazo[1,2-a]pyridine (C10H12N2, MW 160.22) features a rigid, zero-rotatable-bond scaffold with peri-substitution absent in 2,5,7-trimethyl isomers. - IARC Group 2B carcinogen classification mandates H351 hazard communication - Distinct 13C NMR shift pattern for unambiguous isomer differentiation - Non-mutagenic control compound for Ames assays (lacks 2-amino group)

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 34165-19-0
Cat. No. B11918676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylimidazo(1,2-a)-pyridine
CAS34165-19-0
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=C(N12)C)C
InChIInChI=1S/C10H12N2/c1-7-5-4-6-10-11-8(2)9(3)12(7)10/h4-6H,1-3H3
InChIKeyRHZCLGNRBBHEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylimidazo(1,2-a)-pyridine: Physicochemical and Regulatory Profile


2,3,5-Trimethylimidazo(1,2-a)-pyridine (CAS 34165-19-0) is a trisubstituted imidazo[1,2-a]pyridine heterocycle bearing methyl groups at the 2-, 3-, and 5-positions of the fused bicyclic scaffold [1]. With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol, it possesses zero hydrogen-bond donors, a single hydrogen-bond acceptor, and zero rotatable bonds, giving it a rigid, lipophilic character distinct from many functionalized imidazopyridine derivatives . The compound is classified by the International Agency for Research on Cancer (IARC) as Group 2B — possibly carcinogenic to humans — a designation that carries direct implications for laboratory handling, waste disposal, and regulatory compliance in procurement workflows [2].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails for 3,5-Peri Applications


Within the imidazo[1,2-a]pyridine family, the specific regioisomeric arrangement of methyl substituents dictates both spectroscopic behavior and biological recognition. The 3,5-dimethyl pattern of 2,3,5-trimethylimidazo(1,2-a)-pyridine creates a peri steric interaction — substituents on adjacent positions of the fused ring system — that is entirely absent in the 2,5,7-trimethyl isomer (CAS 31839-71-1) or the 2-monomethyl analog (CAS 934-37-2) [1]. This peri compression alters 13C NMR chemical shift additivity rules in a manner not observed with non-peri-disubstituted congeners, rendering isomer identity critical when the compound is used as an analytical reference standard or a rigid building block [1]. Furthermore, the absence of a 2-amino group distinguishes this compound from the 2-amino-trimethylimidazopyridine (TMIP) isomers that exhibit a 600-fold range in Ames mutagenicity; generic substitution between these sub-classes would confound any structure-activity or toxicological study [2].

Quantitative Differentiation Evidence for 2,3,5-Trimethylimidazo(1,2-a)-pyridine


Peri 3,5-Disubstitution: NMR Spectral Fingerprint vs. Non-Peri Isomers

The 3,5-dimethyl arrangement in 2,3,5-trimethylimidazo(1,2-a)-pyridine generates a peri steric interaction that produces profound deviations from standard 13C NMR chemical shift additivity rules, as documented in a systematic NMR study of dialkylimidazo[1,2-a]pyridines [1]. In contrast, the 2,5,7-trimethyl isomer (CAS 31839-71-1) lacks this peri relationship and consequently follows conventional additivity patterns [1]. This spectral divergence provides a definitive, instrument-based method to distinguish these otherwise isobaric (MW 160.22) isomers, preventing misidentification in analytical workflows.

NMR spectroscopy peri steric effect regioisomer identification analytical reference standard

Hydrogen-Bond Profile vs. 2-Amino-TMIP Isomers: Mutagenicity Implications

2,3,5-Trimethylimidazo(1,2-a)-pyridine carries zero hydrogen-bond donors (HBD = 0) and one hydrogen-bond acceptor (HBA = 1), with zero rotatable bonds . This profile contrasts sharply with the 2-amino-trimethylimidazopyridine (TMIP) isomer series, which bears a primary amine (HBD = 2, HBA = 3) and exhibits a 600-fold potency range in the Ames/Salmonella TA98 mutagenicity assay — from approximately 0.09 to 317 revertants/µg depending on methyl substitution pattern and ring fusion face [1]. The absence of the 2-amino group in the target compound removes the metabolic activation handle (N-hydroxylation to the nitrenium ion) that is the principal determinant of DNA adduct formation and mutagenic potency in the TMIP class [1].

mutagenicity hydrogen bonding drug discovery safety profiling TMIP isomers

Predicted Lipophilicity vs. Unsubstituted Imidazo[1,2-a]pyridine

Each methyl group added to the imidazo[1,2-a]pyridine core incrementally increases lipophilicity. The unsubstituted parent imidazo[1,2-a]pyridine has an experimental logP of 1.35 , while the mono-methyl analog 2-methylimidazo[1,2-a]pyridine has a predicted XLogP3 of 2.2 [1]. By extrapolation, the 2,3,5-trimethyl congener is expected to exhibit a logP in the range of approximately 2.5–3.2 (predicted), representing a roughly 10- to 70-fold increase in octanol/water partition coefficient relative to the unsubstituted scaffold. This enhanced lipophilicity is achieved without introducing rotatable bonds (rotatable bond count = 0), preserving the rigid, planar geometry of the core .

lipophilicity logP physicochemical properties drug-likeness scaffold optimization

IARC Group 2B Classification: Compliance vs. Unclassified Congeners

2,3,5-Trimethylimidazo(1,2-a)-pyridine is classified by the IARC as Group 2B — possibly carcinogenic to humans [1]. This classification is not shared by the unsubstituted imidazo[1,2-a]pyridine parent scaffold (CAS 274-76-0), nor by the 2-monomethyl analog (CAS 934-37-2), neither of which appear in the IARC Monographs. The classification is specifically associated with the trimethyl-substituted imidazopyridine subclass that forms during high-temperature cooking of meat and has been detected in cooked beef mutagenicity fractions [2]. For procurement, this triggers differential safety data sheet (SDS) requirements, personal protective equipment (PPE) specifications, waste disposal protocols, and institutional biosafety committee review that do not apply to unlisted imidazopyridine analogs.

carcinogenicity IARC classification laboratory safety regulatory compliance procurement

Optimal Application Scenarios Based on Differential Evidence


Analytical Reference Standard for Peri-Isomer Identification by NMR

When developing HPLC, GC-MS, or NMR methods for the separation and identification of imidazo[1,2-a]pyridine regioisomers — particularly in food chemistry or environmental monitoring laboratories quantifying heterocyclic amine contaminants — 2,3,5-trimethylimidazo(1,2-a)-pyridine serves as a structurally authenticated reference compound whose unique peri-induced 13C NMR shift pattern enables unambiguous differentiation from co-eluting or isobaric isomers such as 2,5,7-trimethylimidazo[1,2-a]pyridine [1]. Its rigid, zero-rotatable-bond structure also provides a well-defined retention time anchor in reversed-phase chromatographic method development.

Negative Control in Ames Mutagenicity Screening for Heterocyclic Amines

In toxicology laboratories conducting Ames/Salmonella mutagenicity screening of food-derived heterocyclic amines, 2,3,5-trimethylimidazo(1,2-a)-pyridine — which lacks the 2-amino group critical for nitrenium ion-mediated DNA adduction — functions as a structurally matched, non-mutagenic control compound alongside the highly potent 2-amino-TMIP isomers [2]. This enables dose-response comparisons where the methyl substitution pattern is held constant while the presence/absence of the primary amine is the sole variable, directly testing the hypothesis that N-hydroxylation is the obligate metabolic activation step.

Rigid, Lipophilic Fragment for Hydrophobic Pocket Drug Design

Medicinal chemistry groups engaged in fragment-based lead discovery can employ 2,3,5-trimethylimidazo(1,2-a)-pyridine as a minimal, rigid fragment scaffold with predicted logP of approximately 2.5–3.2 and zero rotatable bonds . Its enhanced lipophilicity relative to the unsubstituted imidazo[1,2-a]pyridine core (logP 1.35) [1] allows exploration of hydrophobic sub-pockets without introducing conformational entropy penalties, maintaining favorable ligand efficiency while probing steric tolerance at the 3- and 5-positions.

Chemical Standard for IARC Group 2B Handling Protocol Validation

For institutional environmental health and safety (EHS) departments validating laboratory protocols for IARC Group 2B compounds, 2,3,5-trimethylimidazo(1,2-a)-pyridine provides a defined chemical entity for testing containment, decontamination, and waste disposal procedures [3]. Its classification mandates specific hazard communication (H351), PPE requirements, and engineering controls that can serve as a benchmark for broader heterocyclic amine safety program audits, particularly in laboratories that do not routinely handle the more stringently regulated Group 2A or Group 1 carcinogens.

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